molecular formula C12H13F2NO2 B8450561 N-(4,5-Difluoro-2-formylphenyl)pivalamide

N-(4,5-Difluoro-2-formylphenyl)pivalamide

Cat. No. B8450561
M. Wt: 241.23 g/mol
InChI Key: BQNRBCFSXYPQLK-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

Pyridiniumchlorochromate (9.36 g, 43.4 mmol) was added to the solution of the crude N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide in CH2Cl2 (150 mL) at rt. The yellow solution turned into dark brown in 10 min, and the mixture was continued stirring for 3 hr, and then passed through a thin silica gel pad with CH2Cl2 (2×50 mL). The combined organic solution was concentrated on rotary vacuum, and purified on flash chromatography eluting with 20˜60% EtOAc/hexanes (1300 mL) to afford the expected product as a brown solid (1.91 g, 26% yield after three step); 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (s, 9 H), 7.42-7.48 (m, 1 H), 8.75 (dd, J=13.35, 7.30 Hz, 1 H), 9.77-9.80 (m, 1 H), 11.40 (s, 1 H); Mass spec. 242.08 (MH+), Calc. for C12H13F2NO2 241.09.
Quantity
9.36 g
Type
reactant
Reaction Step One
Name
N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[F:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([NH:20][C:21](=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23])=[C:15]([CH2:27][OH:28])[CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:18]([F:19])=[CH:17][C:16]([NH:20][C:21](=[O:26])[C:22]([CH3:23])([CH3:24])[CH3:25])=[C:15]([CH:27]=[O:28])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.36 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
N-(4,5-difluoro-2-(hydroxymethyl)phenyl)pivalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1F)NC(C(C)(C)C)=O)CO
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was continued stirring for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dark brown in 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solution was concentrated on rotary vacuum
CUSTOM
Type
CUSTOM
Details
purified on flash chromatography
WASH
Type
WASH
Details
eluting with 20˜60% EtOAc/hexanes (1300 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1F)NC(C(C)(C)C)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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